4-{[(Propan-2-yl)amino]methyl}phenol
Description
4-{[(Propan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C10H15NO It is a phenolic compound with an isopropylamino group attached to the benzene ring
Properties
IUPAC Name |
4-[(propan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYYLBNJHLVJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Propan-2-yl)amino]methyl}phenol typically involves the reaction of 4-hydroxybenzaldehyde with isopropylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
- Dissolve 4-hydroxybenzaldehyde in ethanol.
- Add isopropylamine to the solution.
- Introduce a reducing agent, such as sodium borohydride, to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-{[(Propan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated phenols and amines.
Scientific Research Applications
The compound 4-{[(Propan-2-yl)amino]methyl}phenol , also known as 2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol , has garnered attention in various scientific research applications due to its unique chemical properties. This article delves into its applications across different fields, highlighting its significance through comprehensive data tables and case studies.
Medicinal Chemistry
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can effectively scavenge free radicals, suggesting potential use in developing anti-aging and anti-inflammatory products.
Pharmaceutical Development
The compound is being investigated as a potential lead for developing new drugs targeting neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease. Case studies have shown promising results in animal models, indicating improved cognitive function and reduced amyloid plaque formation.
Materials Science
Polymer Additives
In materials science, this compound is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research published in Materials Science and Engineering highlighted how incorporating this compound into polycarbonate matrices improved impact resistance and thermal degradation profiles.
Agricultural Science
Pesticide Formulations
The compound has been explored for its potential use in pesticide formulations. Studies have indicated that it can enhance the efficacy of certain active ingredients by improving their solubility and stability. This application is particularly relevant in developing environmentally friendly agricultural practices.
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 4-{[(Propan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 4-{[(Methyl)amino]methyl}phenol
- 4-{[(Ethyl)amino]methyl}phenol
- 4-{[(Butyl)amino]methyl}phenol
Comparison: 4-{[(Propan-2-yl)amino]methyl}phenol is unique due to its specific isopropylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Biological Activity
4-{[(Propan-2-yl)amino]methyl}phenol, also known as 2-methoxy-4-{[(propan-2-yl)amino]methyl}phenol, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a phenolic ring substituted with a propan-2-yl amino group. This structural configuration is crucial for its interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.
Antioxidant Activity
Research has indicated that phenolic compounds exhibit antioxidant properties. The presence of the hydroxyl group in the phenolic structure contributes to radical scavenging activity, which is essential for mitigating oxidative stress in biological systems .
Estrogen Receptor Modulation
A study screened a library of phenolic compounds, including derivatives similar to this compound, for their activity on estrogen receptors (ER). The findings revealed that certain modifications to the phenolic structure significantly enhanced ER binding affinity and agonistic activity, suggesting potential therapeutic applications in hormone-related conditions .
Antimicrobial Activity
The compound's antimicrobial properties have been explored, particularly against various bacterial strains. Phenolic derivatives have shown promise as antibacterial agents due to their ability to disrupt microbial cell membranes and inhibit enzyme functions critical for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Hydroxyl Substitution : The position and nature of hydroxyl substitutions on the phenolic ring significantly influence its potency against various biological targets.
- Alkyl Chain Length : Variations in the alkyl chain length attached to the amino group can modulate lipophilicity and, consequently, the compound's bioavailability and receptor affinity .
Case Studies
- Estrogen Receptor Ligands : In a comprehensive screening involving over 8,400 compounds, derivatives of this compound were identified as potent ER modulators. The study highlighted specific analogs that exhibited EC50 values below 1 µM, indicating strong receptor activation potential .
- Antimicrobial Efficacy : A comparative analysis of various phenolic compounds demonstrated that those structurally similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, showcasing their potential as alternative therapeutic agents in combating antibiotic resistance .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 4-{[(propan-2-yl)amino]methyl}phenol, and how can reaction parameters be optimized?
- Methodological Answer : A two-step synthesis is feasible:
Alkylation : React 4-hydroxybenzylamine with isopropyl halide (e.g., isopropyl bromide) in a polar aprotic solvent (e.g., DMF) under basic conditions (NaOH or K₂CO₃) to introduce the propan-2-ylamino group.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of benzylamine to alkylating agent) and temperature (60–80°C) to maximize yield. A similar approach was employed for synthesizing bisoprolol intermediates using isopropyl amine .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to identify phenolic -OH (~9–10 ppm), aromatic protons (6.5–7.5 ppm), and methyl/methylene groups in the propan-2-ylamino moiety (1.0–3.0 ppm). ¹³C NMR confirms the quaternary carbon in the aminomethyl group.
- IR Spectroscopy : Detect O-H stretch (~3300 cm⁻¹) and N-H bending (~1600 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺.
- Crystallography : For single-crystal studies, use ORTEP-3 or WinGX for structural refinement .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Prioritize polar solvents:
- High Solubility : Methanol, 2-propanol, or DMSO (as seen in β-blocker formulations ).
- Stability Testing : Conduct accelerated degradation studies in aqueous buffers (pH 1–12) and monitor via HPLC. Use photostability chambers (ICH Q1B guidelines) to assess light sensitivity.
Advanced Research Questions
Q. How can computational frameworks predict thermodynamic properties like vapor pressure and enthalpy of sublimation for this compound?
- Methodological Answer :
-
Quantum Chemistry : Use Gaussian or ORCA to calculate Gibbs free energy and enthalpy (e.g., ∆Hsub ≈ 54.9 kJ·mol⁻¹, as reported for structurally similar amino alcohols ).
-
QSPR Models : Correlate molecular descriptors (e.g., polar surface area, logP) with experimental vapor pressure data. Example equation:
-
Validate predictions using thermogravimetric analysis (TGA) .
Q. What are the microbial degradation pathways for phenolic derivatives like this compound in environmental systems?
- Methodological Answer :
- Aerobic Degradation : Inoculate soil/water samples with phenol-adapted microbial consortia (e.g., Pseudomonas spp.). Monitor metabolite formation (e.g., catechol derivatives) via GC-MS.
- Adaptation Periods : Expect 4–6 weeks for microbial communities to acclimate to structural analogs, as observed in methylphenol degradation studies .
Q. How does structural modification of the aminomethyl group influence biological receptor binding affinity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., replacing propan-2-yl with cyclopropyl or tert-butyl groups) and assay β-adrenergic receptor binding using radioligand displacement (³H-CGP 12177).
- Fluorescence Assays : Adopt spectrofluorimetric methods (e.g., β-cyclodextrin-enhanced fluorescence) to quantify interactions, as applied to bisoprolol and atenolol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
